molecular formula C19H16N2 B1295079 N,N'-Diphenylbenzamidine CAS No. 2556-46-9

N,N'-Diphenylbenzamidine

Cat. No.: B1295079
CAS No.: 2556-46-9
M. Wt: 272.3 g/mol
InChI Key: PMYWPCUIMGLRHO-UHFFFAOYSA-N
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Description

N,N’-Diphenylbenzamidine is an organic compound belonging to the class of amidines. It is characterized by the presence of two phenyl groups attached to the nitrogen atoms of the benzamidine moiety. This compound is known for its stability and unique chemical properties, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: N,N’-Diphenylbenzamidine can be synthesized through several methods. One common method involves the reaction of benzanilide with phosphorus pentachloride to form an imido chloride intermediate, which is then reacted with aniline in the presence of pyridine . The reaction conditions typically involve heating the mixture at elevated temperatures (around 160°C) and subsequent purification through recrystallization from ethanol .

Industrial Production Methods: Industrial production of N,N’-Diphenylbenzamidine often follows similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. The key steps involve the formation of the imido chloride intermediate and its subsequent reaction with aniline under controlled conditions.

Chemical Reactions Analysis

Types of Reactions: N,N’-Diphenylbenzamidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include substituted benzamidines, amine derivatives, and various oxidized compounds.

Mechanism of Action

The mechanism of action of N,N’-Diphenylbenzamidine involves its interaction with molecular targets such as enzymes. It acts as a reversible competitive inhibitor of proteases by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalysis . This inhibition mechanism is crucial for its potential therapeutic applications.

Comparison with Similar Compounds

Uniqueness: N,N’-Diphenylbenzamidine is unique due to its dual phenyl groups, which enhance its stability and reactivity compared to simpler amidines. This structural feature also contributes to its versatility in various chemical reactions and applications.

Properties

IUPAC Name

N,N'-diphenylbenzenecarboximidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C19H16N2/c1-4-10-16(11-5-1)19(20-17-12-6-2-7-13-17)21-18-14-8-3-9-15-18/h1-15H,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMYWPCUIMGLRHO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=NC2=CC=CC=C2)NC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40180254
Record name N,N'-Diphenylbenzamidine
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Molecular Weight

272.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2556-46-9
Record name N,N′-Diphenylbenzamidine
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Record name N,N'-Diphenylbenzamidine
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Record name 2556-46-9
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Record name N,N'-Diphenylbenzamidine
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Record name N,N'-diphenylbenzamidine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula, weight, and structure of N,N'-Diphenylbenzamidine?

A1: this compound has the molecular formula C19H16N2 and a molecular weight of 272.34 g/mol. Its structure features a central benzene ring with an amidine functional group (-C(NH)NH-) attached to it. Two phenyl groups are bonded to the nitrogen atoms of the amidine group.

Q2: What spectroscopic data is available for this compound?

A2: Crystallographic studies reveal lengthened C=N bonds and shortened C-N bonds in the amidine group, indicating n-π conjugation. The secondary amino N atom and the phenyl substituent at the C=N double bond adopt an E configuration.

Q3: Is this compound soluble in common organic solvents?

A3: Yes, HDPBA exhibits good solubility in various organic solvents, including chloroform, benzene, and toluene. This property makes it a suitable extractant for metal ions in analytical chemistry. , [https://www.semanticscholar.org/paper/d0aa46d4a9d7aa90fd661584113367393faeaa4a], [https://www.semanticscholar.org/paper/721e67b567c814eda315ee7cc2be7c2347b365ce], [https://www.semanticscholar.org/paper/2c97c879bddc8d74db9632887fcf2df1602de443], [https://www.semanticscholar.org/paper/2f62fa24b30105fa0abc446b4e0566073833be80]

Q4: What are the primary applications of this compound in analytical chemistry?

A4: HDPBA is widely employed as a chelating agent for the extraction and spectrophotometric determination of various metal ions, including but not limited to antimony, arsenic, cadmium, chromium, lead, molybdenum, niobium, osmium, palladium, rhenium, tin, thallium, uranium, vanadium, and zinc.

Q5: How is this compound used in spectrophotometric determination?

A5: HDPBA forms colored complexes with specific metal ions. These complexes are then extracted into an organic solvent, and the absorbance of the resulting solution is measured spectrophotometrically. The intensity of the color is directly proportional to the concentration of the metal ion, allowing for quantitative analysis.

Q6: What factors influence the sensitivity and selectivity of this compound-based analytical methods?

A6: Factors influencing sensitivity and selectivity include:

  • Structure of HDPBA derivatives: Modifications to the HDPBA structure can alter its affinity for specific metal ions.

Q7: Can you provide examples of how this compound is used in environmental analysis?

A7: HDPBA has been successfully applied to determine trace amounts of metals in various environmental matrices:

  • Antimony and Thallium in Soil: HDPBA and surfactants were used to extract and preconcentrate Sb and Tl in soil samples for spectrophotometric determination.
  • Chromium in Waters: HDPBA allowed for speciation and determination of Cr(III) and Cr(VI) in water samples.
  • Various metals in industrial wastewater: HDPBA facilitated the analysis of As, Cr, and Sn in industrial wastewater. ,[https://www.semanticscholar.org/paper/2c97c879bddc8d74db9632887fcf2df1602de443], [https://www.semanticscholar.org/paper/2f62fa24b30105fa0abc446b4e0566073833be80], [https://www.semanticscholar.org/paper/a75520f0b08fc6f89a2b472edc5f8bf61e175d10]

Q8: How is this compound synthesized?

A8: HDPBA can be synthesized by reacting benzoic acid with aniline in the presence of a dehydrating agent like polyphosphoric acid trimethylsilyl ester (PPSE). The reaction conditions can be modified to favor either the formation of the amide (benzanilide) or the amidine (HDPBA).

Q9: Can this compound act as a ligand in organometallic chemistry?

A9: Yes, HDPBA can act as a chelating ligand in organometallic complexes. For example, it forms a monomeric complex with dimethylgallium, where HDPBA coordinates to the gallium center through both nitrogen atoms.

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